N6-(4-Hydroxybenzyl)-Adenosine (NHBA) is a naturally occurring adenosine analog isolated from the rhizomes of Gastrodia elata, a traditional Chinese medicine. [] It is classified as a purine nucleoside derivative, structurally similar to adenosine with a 4-hydroxybenzyl group attached to the N6 position. NHBA is of significant interest in scientific research due to its diverse biological activities, particularly its potential neuroprotective, anti-aging, and anti-alcohol craving effects.
Related Compounds
N6-(4-Hydroxybenzyl) adenine riboside (T1-11)
Compound Description: T1-11, also known as N6-(4-hydroxybenzyl) adenine riboside, is a natural adenosine analog isolated from Gastrodia elata. It exhibits neuroprotective effects, potentially through its dual action on the adenosine A2A receptor (A2AR) and the equilibrative nucleoside transporter 1 (ENT1). [, , , , ] T1-11 has been shown to improve aging-related behavioral physiology and reduce senescence markers in aging mice. [] It has also shown efficacy in treating stress-induced insomnia in rodents by activating A2ARs in GABAergic neurons of the ventrolateral preoptic area (VLPO). [] Studies have explored its potential for oral delivery using self-microemulsifying drug delivery systems (SMEDDS) to enhance its bioavailability. []
Relevance: This compound is structurally very similar to N6-(4-Hydroxybenzyl)-adenosine, differing only by the presence of a ribose sugar moiety in T1-11. [, , , , ]
Bis(4-hydroxybenzyl)sulfide
Compound Description: Bis(4-hydroxybenzyl)sulfide is another compound isolated from Gastrodia elata. It also exhibits neuroprotective effects in a concentration-dependent manner. []
Relevance: While this compound shares the 4-hydroxybenzyl moiety with N6-(4-Hydroxybenzyl)-adenosine, it lacks the adenosine core structure, suggesting different mechanisms of action. []
Compound Description: B2 is an N6-substituted adenosine analog that displays anticonvulsant activity against chemically-induced seizures in mice. This activity is attributed to its agonistic effect on both adenosine A1 and A2A receptors. []
N6-Cyclohexyl Adenosine (CHA)
Compound Description: CHA is a potent and selective A1AR agonist. It has potential applications in targeted temperature management (TTM) by suppressing the cold-defense response. Studies have shown its effectiveness in lowering the cold-defense threshold in rats. [, ]
Relevance: Though CHA and N6-(4-Hydroxybenzyl)-adenosine both interact with adenosine receptors, CHA possesses a cyclohexyl group at the N6 position instead of the 4-hydroxybenzyl group. [, ]
2-Chloro-N6-cyclopentyladenosine (CCPA)
Compound Description: CCPA is a full A1R agonist. In contrast to N6-(4-Hydroxybenzyl)-adenosine, which has shown potential in treating obesity-related conditions, CCPA has been found to potentially worsen metabolic syndrome in obese subjects. []
Relevance: Although both CCPA and N6-(4-Hydroxybenzyl)-adenosine target the adenosine signaling pathway, their structures differ. CCPA features a chlorine atom at the 2-position of the adenine ring and a cyclopentyl group at the N6 position, whereas N6-(4-Hydroxybenzyl)-adenosine has a 4-hydroxybenzyl group at the N6 position and no substitution at the 2-position. []
Compound Description: Cl-IB-MECA is an A3 adenosine receptor agonist. Its efficacy is influenced by P-glycoprotein (P-gp) expression levels. []
Relevance: While both Cl-IB-MECA and N6-(4-Hydroxybenzyl)-adenosine act on adenosine receptors, they target different subtypes and have distinct structures. Cl-IB-MECA has a chlorine at the 2-position of adenine, a 3-iodobenzyl group at N6, and a 5′-N-methyluronamide, while N6-(4-Hydroxybenzyl)-adenosine has a 4-hydroxybenzyl group at N6 and lacks other substitutions. []
N6-(4-Nitrobenzyl)-β-D-2′-Deoxyadenosine
Compound Description: This compound is a potent inhibitor of adenosine transport in cultured S49 mouse lymphoma cells. It binds tightly to the nucleoside transporter elements of these cells. []
Compound Description: SAENTA is a high-affinity ligand for the equilibrative inhibitor-sensitive nucleoside transporter. This compound is used in the development of a fluorescent probe for the transporter. []
Relevance: SAENTA, while sharing the N6-(4-nitrobenzyl) substitution with N6-(4-Hydroxybenzyl)-adenosine, features significant modifications to the adenosine core, including replacement of the 5′-hydroxyl group with a thioether linkage and an aminoethyl substituent. []
N6-Cyclohexyladenosine (CHA)
Compound Description: CHA is a selective adenosine A1 receptor agonist, showing potential as a pharmacological agent for inducing therapeutic hypothermia (TH). While effective in reducing infarction and improving neurological function in physically-induced hypothermia models, CHA-induced hypothermia did not show the same neuroprotective effects. []
Relevance: Though both CHA and N6-(4-Hydroxybenzyl)-adenosine are adenosine analogs, their structures and receptor subtype selectivity differ. CHA has a cyclohexyl group at the N6 position, while N6-(4-Hydroxybenzyl)-adenosine has a 4-hydroxybenzyl group at the N6 position. []
2-Methylthio-N6-(4-hydroxyisopentenyl)-adenosine
Compound Description: This compound is a modified adenosine molecule identified in the marine-derived Streptomyces xinghaiensis NRRL B24674T. It is involved in an adenine modification process within this bacterium. []
Relevance: While structurally dissimilar to N6-(4-Hydroxybenzyl)-adenosine, 2-Methylthio-N6-(4-hydroxyisopentenyl)-adenosine highlights the diverse modifications that can occur at the N6 position of adenosine and their potential biological significance. []
Source and Classification
N6-(4-Hydroxybenzyl)-adenosine is classified as a purine nucleoside analog. It is structurally related to adenosine, with a hydroxybenzyl group substituted at the N6 position of the adenine base. The compound is isolated from the rhizomes of Gastrodia elata, which has been utilized in traditional medicine for over 1500 years, primarily for treating neurological and neuropsychiatric conditions such as insomnia, anxiety, and depression .
Synthesis Analysis
The synthesis of N6-(4-Hydroxybenzyl)-adenosine has been achieved through various methods. One notable approach involves the reaction of 4-hydroxybenzylamine with adenosine or its derivatives under specific conditions.
Starting Materials: The synthesis typically starts with adenosine or 2-chloro-6-(4-hydroxybenzylamino)-9-β-D-ribofuranosylpurine.
Reagents: Common reagents include deuterium gas for isotopic labeling and other organic solvents.
Conditions: The reactions are generally conducted under controlled temperatures and pH levels to optimize yield and purity.
Characterization: The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm its structure .
Molecular Structure Analysis
The molecular formula of N6-(4-Hydroxybenzyl)-adenosine is C14H17N5O4, which indicates a complex structure comprising an adenine base linked to a ribose sugar and a hydroxybenzyl moiety.
Key Features:
The adenine ring contributes to the compound's interaction with adenosine receptors.
The hydroxybenzyl group enhances its solubility and biological activity.
Spectroscopic Data: NMR and mass spectrometry provide insights into the compound's structural integrity, revealing characteristic peaks that correspond to different functional groups within the molecule .
Chemical Reactions Analysis
N6-(4-Hydroxybenzyl)-adenosine participates in various chemical reactions typical of nucleosides:
Phosphorylation: It can undergo phosphorylation to form nucleotide derivatives, which are crucial for cellular signaling.
Degradation: The compound may be metabolized by nucleoside transporters or enzymes like adenosine deaminase, affecting its bioavailability and efficacy.
Receptor Binding: Its interaction with adenosine receptors (especially A2A receptors) modulates various biochemical pathways, influencing cellular responses .
Mechanism of Action
The mechanism of action of N6-(4-Hydroxybenzyl)-adenosine primarily involves its selective binding to adenosine receptors:
Adenosine Receptor Interaction: It acts as an agonist at A2A receptors, leading to downstream signaling that can modulate neurotransmitter release and neuronal excitability.
Equilibrative Nucleoside Transporter Modulation: The compound also influences equilibrative nucleoside transporters (ENT), which play a role in regulating extracellular adenosine levels. This dual action may contribute to its effects on reducing ethanol consumption behaviors in animal models .
Physical and Chemical Properties Analysis
N6-(4-Hydroxybenzyl)-adenosine exhibits several notable physical and chemical properties:
Solubility: It is soluble in water and organic solvents due to the presence of polar functional groups.
Stability: The compound is relatively stable under physiological conditions but may degrade in extreme pH environments.
Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar nucleoside analogs.
Applications
N6-(4-Hydroxybenzyl)-adenosine has several significant scientific applications:
Therapeutic Potential: Research suggests it may be beneficial in treating neurological disorders such as Huntington's disease and ischemic conditions due to its neuroprotective properties.
Alcohol Use Disorder Treatment: Its ability to modulate ethanol-seeking behavior highlights its potential as a therapeutic agent for alcohol use disorder .
Neuroscience Research Tool: As an adenosine analog, it serves as a valuable tool for studying adenosinergic signaling pathways in various biological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atorvastatin is a dihydroxy monocarboxylic acid that is a member of the drug class known as statins, used primarily for lowering blood cholesterol and for preventing cardiovascular diseases. It has a role as an environmental contaminant and a xenobiotic. It is an aromatic amide, a member of monofluorobenzenes, a statin (synthetic), a dihydroxy monocarboxylic acid and a member of pyrroles. It is functionally related to a heptanoic acid. It is a conjugate acid of an atorvastatin(1-). Atorvastatin (Lipitor®), is a lipid-lowering drug included in the statin class of medications. By inhibiting the endogenous production of cholesterol in the liver, statins lower abnormal cholesterol and lipid levels, and ultimately reduce the risk of cardiovascular disease. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid. This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very-low-density lipoprotein (VLDL). Prescribing statins is considered standard practice for patients following any cardiovascular event, and for people who are at moderate to high risk of developing cardiovascular disease. The evidence supporting statin use, coupled with minimal side effects and long term benefits, has resulted in wide use of this medication in North America. Atorvastatin and other statins including [lovastatin], [pravastatin], [rosuvastatin], [fluvastatin], and [simvastatin] are considered first-line treatment options for dyslipidemia. The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases (CVD) (such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke) in many countries. An elevated cholesterol level (elevated low-density lipoprotein (LDL) levels in particular) is a significant risk factor for the development of CVD. Several landmark studies demonstrate that the use of statins is associated with both a reduction in LDL levels and CVD risk. Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack. Some evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within five years) statin use leads to a 20%-22% relative reduction in the number of major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and approved by the FDA in 1996. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain identical to its parent compound. Unlike other members of the statin group, atorvastatin is an active compound and therefore does not require activation. Atorvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of atorvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor. Atorvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy and rarely with clinically apparent acute liver injury. Atorvastatin is a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. Atorvastatin also increases the number of LDL receptors on hepatic cell surfaces to enhance uptake and catabolism of LDL and reduces LDL production and the number of LDL particles. This agent lowers plasma cholesterol and lipoprotein levels and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04) Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation. Atorvastatin (Lipitor) is a member of the drug class known as statins. It is used for lowering cholesterol. Atorvastatin is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-determining enzyme in cholesterol biosynthesis via the mevalonate pathway. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. Atorvastatin acts primarily in the liver. Decreased hepatic cholesterol levels increases hepatic uptake of cholesterol and reduces plasma cholesterol levels. A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL; APOLIPOPROTEIN B; and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors. See also: Atorvastatin Calcium Trihydrate (active moiety of); Atorvastatin calcium propylene glycol solvate (active moiety of).
Nelfinavir is an aryl sulfide that is used (as its mesylate salt) for treatment of HIV and also exhibits some anticancer properties. It has a role as a HIV protease inhibitor and an antineoplastic agent. It is a member of benzamides, a member of phenols, an aryl sulfide, a secondary alcohol, a tertiary amino compound and an organic heterobicyclic compound. It is a conjugate base of a nelfinavir(1+). Nelfinavir is a potent HIV-1 protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. Nelfinavir is a Protease Inhibitor. The mechanism of action of nelfinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor. Nelfinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Nelfinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, hepatic injury during antiretroviral therapy that includes nelfinavir may be a result of exacerbation of the underlying chronic hepatitis B or C, rather than a direct effect of the medication. Nelfinavir is a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2. A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children. See also: Nelfinavir Mesylate (has salt form).
Arginase inhibitor 1 is an inhibitor of arginase I and II (IC50s = 223 and 509 nM, respectively, for the recombinant human enzymes). It decreases arginase I activity in CHOK cells expressing human arginase I (IC50 = 8 µM). Arginase inhibitor 1 (100 mg/kg, i.v.) reduces infarct size in a rat model of myocardial ischemia and reperfusion injury induced by left-main coronary artery occlusion. Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively. IC50 Value: 223 nM (arginases I); 509 nM (arginases II) Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury.
AM095 is a potent LPA1 receptor antagonist because it inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of at least six G protein-coupled receptors designated LPA1-6. LPA type 1 receptor (LPA1) exhibits widespread tissue distribution and regulates a variety of physiological and pathological cellular functions.
Tranylcypromine sulfate is an alkylammonium sulfate. Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion. A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Fmoc-Val-Cit-PAB-MMAE consists the ADCs linker (Fmoc-Val-Cit-PAB) and potent tubulin inhibitor (MMAE), Fmoc-Val-Cit-PAB-MMAE is an antibody drug conjugate.
Grazoprevir, also known as MK5172, is a drug approved for the treatment of hepatitis C. Grazoprevir is a second generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets. It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications.